molecular formula C30H39F3N6O3 B2773648 N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide CAS No. 2034525-81-8

N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B2773648
CAS No.: 2034525-81-8
M. Wt: 588.676
InChI Key: KULSASJIVDVQAD-UHFFFAOYSA-N
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Description

N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C30H39F3N6O3 and its molecular weight is 588.676. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Research on similar complex molecules has led to the synthesis and characterization of various heterocyclic compounds. For example, a study focused on the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, demonstrating the versatile application of such compounds in generating new heterocyclic frameworks. These efforts underpin the creation of molecules with potential antiviral, antimicrobial, and other bioactive properties (Attaby et al., 2007).

Targeted Medical Applications

Derivatives of complex molecules like N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide have been explored for their potential medical applications. Novel arylpiperazines were identified as selective antagonists in functional in vitro screenings, targeting alpha 1-adrenoceptor subtypes. This highlights the molecule's relevance in developing drugs with uroselective properties (Elworthy et al., 1997).

Imaging Agent Development

The compound's derivatives have been examined for their use in imaging, specifically in the development of PET agents for imaging IRAK4 enzyme in neuroinflammation scenarios. This application demonstrates the compound's relevance in biomedical imaging and diagnostics, underscoring the potential for targeted therapeutic interventions (Wang et al., 2018).

Insecticidal Applications

Research into related chemical structures has yielded insights into their potential use as insecticidal agents. This includes the synthesis of bioactive sulfonamide thiazole derivatives showing potent effects against pests like the cotton leafworm, illustrating the broader applicability of such molecules in agriculture and pest control (Soliman et al., 2020).

Antiviral and Antimicrobial Properties

The synthesis of benzamide-based derivatives and their evaluation against avian influenza virus H5N1 highlight the significant antiviral properties inherent to compounds within this chemical class. Such studies pave the way for the development of new antiviral drugs that could be critical in managing future pandemics (Hebishy et al., 2020).

Properties

IUPAC Name

N-[1-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39F3N6O3/c31-30(32,33)22-7-8-26(34-20-22)39(28(40)21-5-2-1-3-6-21)24-11-14-36(15-12-24)23-9-16-37(17-10-23)29(41)25-19-27-38(35-25)13-4-18-42-27/h7-8,19-21,23-24H,1-6,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULSASJIVDVQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)C(=O)C4=NN5CCCOC5=C4)C6=NC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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